An In-depth Technical Guide to 11-Methylpentacosanoyl-CoA
An In-depth Technical Guide to 11-Methylpentacosanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, potential properties, synthesis, and analysis of 11-Methylpentacosanoyl-CoA, a branched very-long-chain fatty acyl-coenzyme A. Given the limited direct literature on this specific molecule, this guide synthesizes information from related compounds to offer a robust resource for researchers in lipidomics, metabolic disorders, and drug development.
Core Structure of 11-Methylpentacosanoyl-CoA
11-Methylpentacosanoyl-CoA is a complex biomolecule comprising three key moieties: the 11-methylpentacosanoic acid acyl group, a pantothenic acid (vitamin B5) derivative, and an adenosine (B11128) triphosphate (ATP) derivative. The acyl group is a 26-carbon branched fatty acid, with a methyl group located at the 11th carbon position. This acyl group is linked via a thioester bond to the sulfhydryl group of coenzyme A.
The systematic IUPAC name for the corresponding hydrocarbon is 11-methylpentacosane, which has a molecular formula of C26H54 and a molecular weight of 366.7 g/mol [1]. The addition of the carboxyl group to form the fatty acid and the subsequent attachment of coenzyme A results in a significantly larger and more complex molecule.
Physicochemical Data
| Property | Expected Value/Characteristic | Rationale |
| Molecular Formula | C47H88N7O17P3S | Based on the structure of Coenzyme A and 11-methylpentacosanoic acid. |
| Molecular Weight | ~1145.2 g/mol | Calculated from the molecular formula. |
| Melting Point | High | Very-long-chain fatty acids have high melting points due to strong van der Waals forces. |
| Solubility | Poor in water; Soluble in organic solvents | The long hydrocarbon tail imparts significant hydrophobicity. |
| Appearance | Likely a white or off-white solid | Typical appearance for long-chain acyl-CoAs. |
Experimental Protocols
The following sections detail proposed methodologies for the synthesis and analysis of 11-Methylpentacosanoyl-CoA, adapted from established protocols for similar long-chain and branched-chain acyl-CoAs.
Synthesis of 11-Methylpentacosanoyl-CoA
A chemo-enzymatic approach is a common and effective method for the synthesis of acyl-CoAs. This process involves the chemical synthesis of the fatty acid precursor, followed by its enzymatic ligation to Coenzyme A.
Step 1: Synthesis of 11-Methylpentacosanoic Acid
The synthesis of the branched very-long-chain fatty acid, 11-methylpentacosanoic acid, can be achieved through a multi-step organic synthesis route. A plausible approach involves the use of a Grignard reagent and a long-chain halide.
-
Materials: 1-bromodecane (B1670165), magnesium turnings, 15-bromopentadecanoic acid methyl ester, diethyl ether, hydrochloric acid, sodium hydroxide (B78521), methanol, sulfuric acid.
-
Procedure:
-
Prepare the Grignard reagent by reacting 1-bromodecane with magnesium turnings in anhydrous diethyl ether.
-
React the Grignard reagent with 15-bromopentadecanoic acid methyl ester. This will result in the formation of the methyl ester of 11-methylpentacosanoic acid.
-
Hydrolyze the methyl ester to the free fatty acid by refluxing with a solution of sodium hydroxide in methanol, followed by acidification with hydrochloric acid.
-
Purify the resulting 11-methylpentacosanoic acid by recrystallization or column chromatography.
-
Step 2: Enzymatic Ligation to Coenzyme A
The purified 11-methylpentacosanoic acid can be ligated to Coenzyme A using an acyl-CoA synthetase enzyme.
-
Materials: 11-methylpentacosanoic acid, Coenzyme A (free acid), ATP, MgCl2, Tris-HCl buffer (pH 7.5), acyl-CoA synthetase (e.g., from Pseudomonas sp. or a commercially available long-chain acyl-CoA synthetase).
-
Procedure:
-
Dissolve 11-methylpentacosanoic acid in a minimal amount of a suitable organic solvent (e.g., ethanol) before adding it to the reaction mixture.
-
In a reaction vessel, combine Tris-HCl buffer, MgCl2, ATP, and Coenzyme A.
-
Add the solution of 11-methylpentacosanoic acid to the reaction mixture.
-
Initiate the reaction by adding the acyl-CoA synthetase.
-
Incubate the reaction at an optimal temperature for the enzyme (typically 30-37°C) for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.
-
Purify the resulting 11-Methylpentacosanoyl-CoA using solid-phase extraction or preparative HPLC.
-
Analysis and Characterization
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for the analysis and purification of acyl-CoAs.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly employed.
-
Detection: The adenine (B156593) moiety of Coenzyme A allows for UV detection at approximately 260 nm.
-
Expected Results: The retention time of 11-Methylpentacosanoyl-CoA will be longer than that of shorter-chain acyl-CoAs due to its increased hydrophobicity.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for the structural confirmation of acyl-CoAs.
-
Instrumentation: An electrospray ionization (ESI) mass spectrometer, often coupled with liquid chromatography (LC-MS).
-
Ionization Mode: Both positive and negative ion modes can be used, with negative ion mode often providing characteristic fragmentation patterns.
-
Expected Fragmentation: In negative ion mode, characteristic fragments corresponding to the Coenzyme A moiety and the fatty acyl chain are expected. Common fragments include those resulting from the loss of the acyl chain and fragmentation of the phosphopantetheine linker.
Signaling Pathways and Biological Relevance
Very-long-chain fatty acids and their CoA esters are involved in numerous biological processes. They are key components of cellular membranes, particularly in sphingolipids, and are precursors for signaling molecules. The biosynthesis of VLCFAs occurs in the endoplasmic reticulum through the action of elongase enzymes.
The diagram below illustrates the general pathway for the biosynthesis of a branched very-long-chain fatty acid and its subsequent activation to the corresponding CoA thioester.
Conclusion
While 11-Methylpentacosanoyl-CoA is not a commonly studied molecule, its structure as a branched very-long-chain fatty acyl-CoA suggests important roles in cellular lipid metabolism and membrane biology. The methodologies and data presented in this guide, derived from related compounds, provide a solid foundation for researchers and drug development professionals to synthesize, analyze, and investigate the biological functions of this and other novel fatty acyl-CoAs. Further research is warranted to elucidate the specific roles of such branched VLCFAs in health and disease.
